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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

Cat. No.: B021398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-3-methoxypyridine is a versatile heterocyclic intermediate of significant interest in

the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring

substituted with a reactive bromine atom at the 2-position and a methoxy group at the 3-

position, makes it an ideal building block for the synthesis of complex molecular architectures.

The bromine atom serves as a key functional handle for various cross-coupling reactions, while

the methoxy group influences the electronic properties and metabolic stability of the final

compound.[2] This intermediate is particularly valuable for creating pyridine derivatives, which

are prevalent scaffolds in many biologically active compounds, including those with

antimicrobial and anti-inflammatory properties.[1]

These notes provide an overview of its applications and detailed protocols for its use in

common synthetic transformations crucial for drug discovery and development.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-3-methoxypyridine is provided

below.
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Property Value Reference

CAS Number 24100-18-3 [1]

Molecular Formula C₆H₆BrNO [1]

Molecular Weight 188.02 g/mol [1]

Appearance
Off-white to yellow fused solid

or crystalline powder
[1][3]

Melting Point 45-50 °C [1][4]

Purity ≥ 99% (GC) [1]

Storage
Store at 0-8°C, in a cool, dry

place
[1][3]

Applications in Pharmaceutical Synthesis
2-Bromo-3-methoxypyridine is a crucial intermediate in the synthesis of a wide range of

pharmaceutical agents. Its utility lies in its ability to participate in palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination,

which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds central

to many drug scaffolds.[1][2][5]

Key therapeutic areas where this intermediate is employed include:

Oncology: It is used to prepare inhibitors of key signaling proteins, such as AXL receptor

tyrosine kinase.[3][4] It is also a building block for camptothecin analogues, a class of

topoisomerase inhibitors used in cancer therapy.[6]

Neurological Disorders: The 3-methoxypyridine moiety is incorporated into various agents

targeting the central nervous system.[1]

Endocrinology: It serves as an intermediate in the synthesis of antiestrogen compounds

used to treat conditions like endometriosis and uterine fibroids.[6]

The primary role of 2-Bromo-3-methoxypyridine is to introduce the 3-methoxypyridinyl moiety

into a target molecule, a common step in lead optimization to enhance potency, selectivity, and
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pharmacokinetic properties.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key reactions of 2-
Bromo-3-methoxypyridine.

Protocol 1: Synthesis of 2-Bromo-3-methoxypyridine via
Methylation
This protocol details the methylation of 2-bromo-3-hydroxypyridine (also known as 2-bromo-3-

pyridinol), a common precursor.

Reaction Scheme: 2-Bromo-3-hydroxypyridine + Methylating Agent → 2-Bromo-3-
methoxypyridine

Quantitative Data Summary for Synthesis

Starting
Material

Methyla
ting
Agent

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Referen
ce

2-Bromo-

3-

hydroxyp

yridine

Iodometh

ane

Sodium

Hydride

DMF/Met

hanol

Room

Temp
3 56 [4]

2-Bromo-

3-

pyridinol

Iodometh

ane
KOH DMSO 55-60 0.5 68 [7]

Detailed Methodology (Based on KOH/DMSO procedure):[7]

Preparation: To a stirred mixture of 2-bromo-3-pyridinol (71.0 g, 1.0 equiv.) and pulverized

potassium hydroxide (KOH, 77.8 g) in dimethyl sulfoxide (DMSO, 500 mL), establish an inert

nitrogen atmosphere.
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Reaction: Heat the mixture to 55-60°C. Add a solution of methyl iodide (CH₃I, 72.4 g) in

DMSO (100 mL) dropwise to the reaction vessel.

Incubation: After the addition is complete, maintain the reaction temperature at 55-60°C for

30 minutes.

Quenching: Pour the reaction mixture into ice water (800 g) to precipitate the product.

Extraction: Filter the precipitate. Triturate the solid with diethyl ether (3 x 500 mL). Combine

the ether extracts and wash sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl

(3 x 250 mL), and saturated NaCl solution (500 mL).

Purification: Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under

reduced pressure to yield 2-Bromo-3-methoxypyridine.

Synthesis Workflow for 2-Bromo-3-methoxypyridine
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Synthesis of 2-Bromo-3-methoxypyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling
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This protocol provides a general procedure for the palladium-catalyzed coupling of 2-Bromo-3-
methoxypyridine with an arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of

modern organic synthesis for forming C-C bonds.[8][9]

Generic Reaction Parameters

Component
Typical
Reagents/Conditio
ns

Molar Ratio (vs.
Aryl Bromide)

Notes

Aryl Halide
2-Bromo-3-

methoxypyridine
1.0 Substrate.

Boronic Acid/Ester
Arylboronic Acid or

Pinacol Ester
1.2 - 1.5 Coupling partner.

Palladium Catalyst
Pd(PPh₃)₄, Pd₂(dba)₃,

Pd(OAc)₂
1 - 5 mol%

Pd₂(dba)₃ is often

used with a ligand.[10]

Ligand SPhos, PPh₃ 1.1 - 2.2 (vs. Pd)

Required for catalysts

like Pd₂(dba)₃ or

Pd(OAc)₂.

Base
K₂CO₃, Cs₂CO₃,

K₃PO₄
2.0 - 3.0

Essential for

transmetalation.[9]

Solvent System

Toluene/H₂O,

Dioxane/H₂O (e.g.,

4:1)

-
Biphasic systems are

common.[8]

Temperature 80 - 110 °C -
Dependent on

substrate reactivity.

Detailed General Methodology:[8]

Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen),

combine 2-Bromo-3-methoxypyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the

base (e.g., K₂CO₃, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if

required.

Solvent Addition: Add the anhydrous organic solvent and degassed water (e.g., Toluene/H₂O

in a 4:1 ratio).

Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Generalized Suzuki-Miyaura Catalytic Cycle
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Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of 2-Bromo-
3-methoxypyridine. This reaction is a powerful method for forming C-N bonds, widely used in
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medicinal chemistry.[11][12]

Generic Reaction Parameters

Component
Typical
Reagents/Conditio
ns

Molar Ratio (vs.
Aryl Bromide)

Notes

Aryl Halide
2-Bromo-3-

methoxypyridine
1.0 Substrate.

Amine
Primary or Secondary

Amine
1.1 - 1.5

Coupling partner.

Volatile amines may

require a sealed tube.

[13]

Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ 1 - 2 mol%
Common precatalysts.

[11]

Ligand
XPhos, RuPhos,

BINAP, dppf
1.1 - 2.2 (vs. Pd)

Bulky, electron-rich

phosphine ligands are

crucial.[14]

Base
NaOt-Bu, K₂CO₃,

Cs₂CO₃
1.5 - 2.5

A strong, non-

nucleophilic base is

typically required.

Solvent Toluene, Dioxane -
Anhydrous conditions

are necessary.

Temperature 80 - 110 °C -

Reaction temperature

is catalyst and

substrate dependent.

[11]

Detailed General Methodology:[11][13]

Setup: To an oven-dried Schlenk tube or sealed tube, add the palladium precatalyst (e.g.,

Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos).
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Reagent Addition: Add the base (e.g., NaOt-Bu, 1.5 equiv.). Then add 2-Bromo-3-
methoxypyridine (1.0 equiv.) and the amine (1.2 equiv.).

Solvent Addition: Add anhydrous solvent (e.g., toluene).

Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g.,

100°C). Stir for the required time (typically 12-24 hours).

Monitoring: Monitor the reaction by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate

solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

Wash the filtrate with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. Purify the residue by flash column chromatography.
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Generalized Buchwald-Hartwig Catalytic Cycle
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Catalytic cycle of the Buchwald-Hartwig amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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